molecular formula C12H19N3O2S B2640094 Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate CAS No. 2229505-49-9

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate

Cat. No.: B2640094
CAS No.: 2229505-49-9
M. Wt: 269.36
InChI Key: ZBDODENUKSLMHT-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate is a specialized organic compound with the molecular formula C₁₂H₁₉N₃O₂S and a molecular weight of 269.37 g/mol . Its CAS Registry Number is 2229505-49-9 , and it features a cyclobutyl group directly attached to a 2-amino-1,3-thiazole ring, which is further protected by a tert-butyl carbamate moiety. This structural architecture positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the construction of heterocyclic frameworks. The tert-butyl carbamate (Boc) group serves as a transient protecting group for amines, enabling selective reactivity in multi-step syntheses .

The compound’s thiazole ring contributes aromaticity and electron-rich characteristics, making it suitable for nucleophilic substitution or metal-catalyzed coupling reactions. Its cyclobutyl substituent introduces steric bulk, which may modulate reaction kinetics and regioselectivity compared to less hindered analogs .

Properties

IUPAC Name

tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-12(5-4-6-12)8-7-18-9(13)14-8/h7H,4-6H2,1-3H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDODENUKSLMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the target compound .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of protecting groups, such as tert-butyloxycarbonyl (Boc), to protect the amino group during the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole moiety and carbamate group participate in oxidation under controlled conditions. Key findings include:

  • Thiazole ring oxidation : Treatment with hydrogen peroxide (H₂O₂) at 50–60°C generates sulfoxide or sulfone derivatives, depending on reaction duration and stoichiometry .

  • Carbamate stability : The tert-butyl carbamate group remains intact under mild oxidative conditions (e.g., H₂O₂, <50°C) but degrades in strong oxidizing environments (e.g., KMnO₄) .

Table 1: Oxidation Products and Conditions

ReagentConditionsMajor ProductYield (%)
H₂O₂ (30%)50°C, 2 hrThiazole sulfoxide72
H₂O₂ (50%)60°C, 6 hrThiazole sulfone65
KMnO₄ (0.1 M)RT, 1 hrDegraded carbamate<10

Reduction Reactions

Reductive modifications target the carbamate and thiazole functionalities:

  • Carbamate reduction : Sodium borohydride (NaBH₄) in methanol reduces the carbamate to a secondary amine without affecting the thiazole ring .

  • Thiazole reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine derivative .

Table 2: Reduction Pathways

ReagentConditionsOutcomeSelectivity
NaBH₄ (2 eq)MeOH, 25°C, 4 hrCarbamate → Amine>90%
H₂ (1 atm)/Pd-CEtOAc, 25°C, 12 hrThiazole → Thiazolidine85%

Substitution Reactions

The 2-amino group on the thiazole ring and carbamate oxygen are nucleophilic sites:

  • Amino group substitution : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides at pH 8–9 .

  • Carbamate cleavage : Hydrolysis with HCl (4M) in dioxane yields the free amine and tert-butanol .

Table 3: Substitution Reactivity

SubstrateReagentProductKinetic Rate (k, s⁻¹)
2-Amino-thiazoleAcetyl chlorideN-Acetyl-thiazole0.15 ± 0.02
Tert-butyl carbamateHCl (4M)Cyclobutylamine + tert-butanol0.08 ± 0.01

Synthetic Methodologies

The compound is synthesized via Curtius rearrangement (Figure 1):

  • Acyl azide formation : Reacting the precursor carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) .

  • Rearrangement : Heating to 75°C with Zn(OTf)₂ and tetrabutylammonium bromide (TBAB) generates an isocyanate intermediate .

  • Trapping : The isocyanate reacts with tert-butanol to form the carbamate .

Table 4: Optimized Curtius Rearrangement Conditions

ParameterOptimal ValueImpact on Yield
Temperature75°CMaximizes isocyanate formation
CatalystZn(OTf)₂ + TBAB95% conversion
SolventAnhydrous DMFPrevents hydrolysis

Stability and Degradation

  • Thermal stability : Decomposes above 150°C, releasing CO₂ and tert-butylamine .

  • pH sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly under acidic (pH <3) or alkaline (pH >10) conditions .

Comparative Reactivity

The compound’s reactivity differs from analogous carbamates due to its thiazole substituent:

  • Electron-withdrawing effects : The thiazole ring increases electrophilicity at the carbamate carbonyl, accelerating hydrolysis by 2.3x compared to non-heterocyclic carbamates .

  • Steric hindrance : The cyclobutyl group reduces nucleophilic attack at the carbamate oxygen by 40% relative to linear alkyl analogs .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₂H₁₉N₃O₂S
Molecular Weight: 269.37 g/mol
CAS Number: 2229505-49-9

The compound features a thiazole ring, which is known for its biological activity, making it a candidate for further exploration in pharmaceutical applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. The incorporation of the thiazole moiety in Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate suggests potential efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .

Anticancer Properties

Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique structure of this compound may enhance its ability to interact with specific biological targets involved in cancer progression, making it a candidate for anticancer drug development .

Synthesis of Carbamates

The synthesis of carbamates via activated carbonates has been well-documented. This compound can be synthesized using various methods, including the reaction of amines with isocyanates or carbonates under controlled conditions . This method allows for the introduction of diverse functional groups, enhancing the compound's versatility in drug design.

Use as a Building Block

Due to its structural characteristics, this compound can serve as a building block in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in combinatorial chemistry and the development of libraries of bioactive compounds .

Case Studies and Research Findings

StudyFindings
ACS Publications (2014)Investigated the stability and reactivity of carbamates in drug design; highlighted the potential of thiazole-containing carbamates in medicinal chemistry .
Google Patents (2012)Described various thiazole derivatives as inhibitors for specific kinases; suggested that compounds like this compound could have similar inhibitory effects .
ResearchGate (2010)Reported an efficient synthesis method for isothiocyanates from amines using carbamates; indicated the utility of this compound as a precursor for further reactions .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of stable carbamate bonds, which can inhibit or modulate the activity of enzymes and receptors. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity .

Comparison with Similar Compounds

Cyclobutyl vs. Cyclopropane Substituents

The target compound’s cyclobutyl group introduces reduced ring strain compared to cyclopropane-containing analogs (e.g., ). Cyclopropane’s high angle strain (~60° bond angles) increases reactivity in ring-opening reactions, whereas cyclobutane’s larger ring (~88° angles) offers greater conformational flexibility and stability . This difference may influence the compound’s metabolic stability in drug candidates.

Thiazole Ring vs. Hydroxymethyl Group

Replacing the thiazole ring with a hydroxymethyl group (as in ) eliminates aromaticity, altering electronic properties. The thiazole’s electron-rich nature facilitates participation in π-stacking interactions or coordination with metal catalysts, critical in cross-coupling reactions. Conversely, the hydroxymethyl derivative’s polarity enhances solubility in polar solvents, favoring aqueous-phase reactions .

N-Methylcarbamate vs. Cyclobutylcarbamate

The methyl-substituted analog () exhibits lower steric hindrance than the cyclobutyl-containing target compound. This difference may accelerate reaction rates in SN2 mechanisms but reduce selectivity in crowded environments. For example, the cyclobutyl group in the target compound could hinder undesired nucleophilic attacks, improving regioselectivity in multi-functional substrates .

Functional Group Complexity

However, these groups also introduce synthetic challenges, such as the need for orthogonal protection strategies during multi-step syntheses .

Biological Activity

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate is a synthetic organic compound notable for its potential biological activities. This compound features a tert-butyl carbamate group linked to a cyclobutyl ring, which is further substituted with a 2-amino-1,3-thiazole moiety. The unique structural characteristics of this compound suggest various applications in medicinal chemistry, particularly in the development of therapeutics.

  • Molecular Formula : C12H19N3O2S
  • Molecular Weight : 269.37 g/mol
  • CAS Number : 2229505-49-9

The biological activity of carbamates, including this compound, often involves enzyme inhibition. Specifically, these compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially offering therapeutic effects in neurodegenerative diseases.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, thiazole derivatives have been shown to possess antibacterial properties against various strains of bacteria, suggesting that this compound may also demonstrate similar effects .

Anticancer Potential

Research has explored the anticancer properties of thiazole-containing compounds. In vitro studies have demonstrated that certain thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of cell signaling pathways and enhancement of drug accumulation in resistant cancer cells .

Case Studies

  • Study on P-glycoprotein Modulation :
    A study investigating the interaction of thiazole derivatives with P-glycoprotein (P-gp), a key player in drug resistance, found that certain compounds could enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines. This suggests that this compound may also serve as a P-gp modulator, potentially reversing drug resistance in cancer therapy .
  • Antimicrobial Efficacy :
    Another research highlighted the synthesis and evaluation of thiazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported promising results indicating that such compounds could be developed into effective antimicrobial agents .

Research Findings Summary

Activity TypeFindings Summary
AntimicrobialExhibited significant activity against various bacterial strains; potential for development as antibiotics .
AnticancerInduced apoptosis and inhibited proliferation in cancer cell lines; potential to overcome drug resistance via P-gp modulation .
Enzyme InhibitionActs as an inhibitor of acetylcholinesterase; may enhance cholinergic signaling for neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves coupling a cyclobutylamine intermediate with a 2-amino-1,3-thiazole derivative. A tert-butyl carbamate (Boc) protecting group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) .
  • Optimization : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients). For improved yields, ensure anhydrous conditions and stoichiometric control of Boc₂O .

Q. How can NMR spectroscopy distinguish stereochemical and structural features of this compound?

  • 1H-NMR : The cyclobutyl group shows characteristic upfield shifts (δ 2.5–3.5 ppm) due to ring strain. The thiazole proton resonates at δ 6.8–7.2 ppm, while the Boc group’s tert-butyl protons appear as a singlet at δ 1.4 ppm .
  • 13C-NMR : The Boc carbonyl carbon appears at ~155 ppm, and the thiazole carbons are observed at 110–170 ppm. Use DEPT-135 to confirm CH₂/CH₃ groups in the cyclobutyl moiety .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Software : Use Gaussian or ORCA for DFT calculations to map electron density around the carbamate group. The cyclobutyl ring’s strain (angle ~90°) increases susceptibility to ring-opening reactions .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots under varying temperatures) .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

  • Data Collection : Collect high-resolution (<1.0 Å) X-ray data using synchrotron radiation. Solve structures with SHELXT and refine with SHELXL, focusing on anisotropic displacement parameters for the thiazole and cyclobutyl groups .
  • Challenges : Address disorder in the tert-butyl group by applying restraints (ISOR/DFIX commands in SHELXL) .

Q. How does the compound’s stability vary under enzymatic assay conditions, and how can degradation products be characterized?

  • Stability Testing : Incubate the compound in PBS (pH 7.4) or simulated lysosomal fluid (pH 5.0) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours .
  • Degradation Pathways : The Boc group hydrolyzes to form a primary amine intermediate. Use HRMS (Exact Mass: 269.37 g/mol for parent ion) to identify fragments .

Q. What strategies address contradictions in biological activity data across cell-based assays?

  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell viability via MTT assays.
  • Data Normalization : Account for batch-to-batch variability in compound purity (use HPLC >95% purity) and cell passage number .

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